Pomalidomide-CO-C4-Br is a synthetic derivative of pomalidomide, a compound known for its therapeutic applications in hematological malignancies, particularly multiple myeloma. Pomalidomide itself is a member of the immunomodulatory drug class, which has garnered attention due to its unique mechanism of action and efficacy in treating conditions resistant to other therapies. The specific compound Pomalidomide-CO-C4-Br incorporates a bromine atom and a pentanamide moiety, which may contribute to its biological activity and pharmacological properties.
Pomalidomide-CO-C4-Br can be synthesized through various chemical methods, often involving multi-step processes that include the modification of pomalidomide's core structure. The synthesis typically requires specific reagents and conditions tailored to achieve the desired molecular configuration and purity.
Pomalidomide-CO-C4-Br is classified as a pharmaceutical compound with potential applications in oncology. It belongs to the broader category of thalidomide analogs, which are known for their immunomodulatory and anti-cancer properties.
The synthesis of Pomalidomide-CO-C4-Br involves several key steps:
The molecular formula for Pomalidomide-CO-C4-Br is , with a molecular weight of 436.3 g/mol. The IUPAC name is 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide.
Key structural identifiers include:
Pomalidomide-CO-C4-Br can participate in various chemical reactions:
Common reagents for these reactions include:
Reactions typically occur in organic solvents at temperatures ranging from ambient to 80°C.
Pomalidomide-CO-C4-Br exerts its effects primarily through interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding induces the ubiquitination and proteolysis of target proteins involved in cell proliferation and survival pathways in multiple myeloma cells. Additionally, it modulates immune responses by influencing cytokine production and T-cell activation .
Pomalidomide-CO-C4-Br is characterized by:
Chemical properties include:
Relevant data regarding its stability under various conditions are crucial for its application in pharmaceuticals.
Pomalidomide-CO-C4-Br has significant scientific applications:
Pomalidomide-CO-C4-Br is designed as a cereblon (CRBN)-directed E3 ligase recruiter for proteolysis-targeting chimeras (PROTACs). Its core structure retains the phthalimide and glutarimide rings of pomalidomide, which are critical for binding to the CRL4CRBN ubiquitin ligase complex [1] [6]. The C4 position of the phthalimide ring is functionalized with a bromoalkyl linker (-CO-C4-Br), strategically positioned to minimize disruption of CRBN binding while enabling conjugation to target protein ligands [5] [9]. Rational design prioritizes:
Table 1: Impact of C4/C5 Modifications on Degradation Profiles
| Modification Position | Substituent | CRBN Kd (nM) | On-target Degradation (DC50) | Off-target ZF Degradation |
|---|---|---|---|---|
| C4 (Pomalidomide-CO-C4-Br) | -CO-(CH2)4-Br | 271 ± 110 [3] | ++ (ALK: 2.1 nM) [5] | Low |
| C5 | Piperidine | 55 ± 18 [3] | +++ | Minimal [5] |
| Unmodified | H | 264 ± 18 [3] | + | High [5] |
The bromoalkyl linker enhances proteolytic stability and solubility compared to traditional PEG-based linkers. Key optimizations include:
Convergent Synthesis (72% yield):4-Fluorothalidomide undergoes nucleophilic aromatic substitution (SNAr) with 1,4-diaminobutane, followed by bromoacetylation. DMSO at 130°C suppresses dimethylamine byproducts (common in DMF) and enhances primary amine reactivity [9]:$$\text{4-Fluorothalidomide + H}2\text{N-(CH}2\text{)}4\text{-NH-Boc} \xrightarrow{\text{DMSO, 130°C}} \text{Pomalidomide-C4-NH-Boc} \xrightarrow{\text{BrCH}2\text{COCl}} \text{Pomalidomide-CO-C4-Br}$$
Modular Synthesis (85% yield):Pomalidomide is first acylated with succinic anhydride, then coupled to 1,4-dibromobutane via Steglich esterification. This route avoids high temperatures but requires orthogonal protection [9].
Table 2: Solvent Optimization for SNAr Reactions
| Solvent | Temperature (°C) | Yield (Primary Amine) | Yield (Secondary Amine) | Byproduct Formation |
|---|---|---|---|---|
| DMF | 90 | 25% | 87% | High (dimethylamine adducts) |
| DMSO | 130 | 84% | 94% | Low |
| 1,4-Dioxane | 90 | 9% | 37% | Moderate |
| iPrOH | 90 | 13% | 54% | Low |
Selective functionalization of the pomalidomide aromatic amine necessitates orthogonal protection:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: